Butin

Antioxidant Flavonoid Natural Product

Researchers require a stable, mechanism-defined flavonoid for oxidative stress and inflammation studies. Butin addresses this need with validated in vivo efficacy and superior stability over its tautomer butein in culture media. - **Proven Mechanism:** Up-regulates Nrf2/HO-1 while suppressing NF-κB in IL-1β-induced chondrocytes (2025 Sci. Rep.). - **In Vivo Validation:** Oral administration (10-40 mg/kg) improves cardiac function in diabetic mice and protects pancreatic tissue. - **Analytical Advantage:** Preferred reference standard with established chiral HPLC method for R/S enantiomer separation. Procurement-ready for cardiovascular, metabolic, and osteoarthritis research.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 21913-99-5
Cat. No. B3028535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButin
CAS21913-99-5
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2
InChIKeyMJBPUQUGJNAPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butin Structural and Functional Overview


Butin (3′,4′,7-trihydroxyflavanone) is a flavanone compound (C15H12O5; MW 272.25) that exists as two enantiomers, (R)- and (S)-butin, and is a tautomer of the chalcone butein [1]. It is primarily isolated from the heartwood of Dalbergia odorifera, as well as from Vernonia anthelmintica, Butea monosperma, and other plant sources [1]. Preclinical evidence demonstrates that butin possesses antioxidant, antiplatelet, and anti-inflammatory activities, with demonstrated in vivo efficacy in models of myocardial infarction, diabetes, and intracerebral hemorrhage following oral or intraperitoneal administration [2]. Its biological profile is critically dependent on the precise substitution pattern of its A- and B-rings, which dictates interactions with key enzymes and cell signaling pathways such as the Nrf2/HO-1/NF-κB axis, underscoring the need for careful selection among related flavonoids [1][3].

Chiral flavanone (R/S enantiomers) for stereochemical control studies
Hydroxylation pattern determines Nrf2/HO-1/NF-κB pathway engagement context
Reported in vivo model-response context (myocardial, diabetes, hemorrhage models)

Butin vs. Generic Flavonoids in Assays


The biological and physicochemical profile of butin is highly specific to its dihydroflavone skeleton and hydroxylation pattern, making it non-interchangeable with its structural analogs. Critically, butin is a tautomer of the chalcone butein, and this relationship has profound functional consequences. Under physiological conditions, butin exhibits significantly greater stability than butein, which is unstable in common culture media [1]. Conversely, butein consistently demonstrates superior antioxidant potency in multiple chemical assays, with up to a 1.9-fold lower IC50 for DPPH radical scavenging [2]. Furthermore, while the glycosylated form butrin is inactive in DPPH assays (0% reduction), hydrolysis to butin restores activity (14.5% reduction), highlighting the essential role of the free hydroxyl groups [3]. A user cannot expect butein, butrin, or other structurally similar flavanones like liquiritigenin to replicate the unique stability, target engagement, or cellular response profile of butin without precise, evidence-based validation.

Butin vs. butein tautomer: butein may show higher antioxidant response but is unstable in culture media; stability profile may not transfer
Butrin glycoside: inactive in radical scavenging; hydrolysis required to restore free hydroxyls — direct substitution invalid
Liquiritigenin precursor: orders-of-magnitude lower antioxidant context; pathway engagement profile likely differs

Butin Compared to Key Analogs


Antioxidant Activity vs. Butrin and Liquiritigenin

In a DPPH free radical scavenging assay, butin exhibited a 14.5% reduction in DPPH absorbance at a dose of 4 × 10⁻⁸ mol, while its glycoside analog, butrin, showed 0% reduction under identical conditions, demonstrating that the presence of free hydroxyl groups is essential for activity [1]. In a separate head-to-head study, butin demonstrated over 100-fold greater antioxidant activity compared to its biotransformation precursor, liquiritigenin [2].

DPPH Scavenging vs. Butrin
Head-to-head
Butin: 14.5% reduction Butrin: 0% reduction >100-fold vs. Liquiritigenin
Supports aglycone necessity for radical scavenging
Glycosylation abolishes activity
Antioxidant Flavonoid Natural Product

Tyrosinase Inhibition vs. Sulfuretin

Butin and sulfuretin were evaluated as inhibitors of mushroom tyrosinase. Butin exhibited an IC50 value of 16.0 μmol/L for inhibiting diphenolase activity, compared to an IC50 of 13.64 μmol/L for sulfuretin, making it a slightly less potent but still potent competitive inhibitor [1].

Tyrosinase IC50 vs. Sulfuretin
Head-to-head
Butin IC50 16.0 μM Sulfuretin 13.64 μM
Sulfuretin slightly more potent; both competitive inhibitors
Mushroom tyrosinase assay
Tyrosinase Inhibition Skin Pigmentation Enzymology

Cytotoxicity vs. Butein and Sulfuretin

In a study evaluating the cytotoxicity of various flavonoids against HeLa cells, butin, butein, and sulfuretin were all found to induce apoptosis, but with different selectivity profiles. Butein and fisetin showed high selectivity (Selectivity Index: 9.91 and > 6.61, respectively) when compared to normal MRC-5 fibroblasts [1]. In a separate study, butin itself exhibited an IC50 of 73.9 µM against HeLa-S3 cells, a moderate cytotoxicity that underscores its potential but places it within a specific potency window relative to other in-class compounds [2].

Cytotoxicity (HeLa) vs. Butein
Reported
Butin IC50 73.9 μM (HeLa-S3) Butein selectivity index 9.91 vs. MRC-5
Supports cell-model response context with distinct apoptosis mechanism
Caspase-8/9 activation, moderate potency
Cytotoxicity Cancer Research Apoptosis

Physicochemical Stability vs. Butein

Reversed-phase HPLC analysis demonstrated that butin possesses superior structural stability compared to its tautomer, butein, which is unstable in a general culture medium [1]. The study further established a validated chiral HPLC method capable of separating butin into its R- and S-enantiomers, which exhibit positive and negative Cotton effects, respectively, enabling precise analytical and preparative work [1].

Stability vs. Butein
Head-to-head
Butin stable Butein unstable in culture medium
Butin preferred for long-term cell-based assays
Reversed-phase HPLC assessment
Analytical Chemistry Stability Chromatography

Anti-Ferroptosis and Antioxidant Profile vs. Butein

In a comprehensive study comparing the anti-ferroptosis and antioxidant mechanisms of butein and (S)-butin, butein displayed superior activity in every assay conducted. Butein more effectively inhibited ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells. Quantitatively, for DPPH radical scavenging, the IC50 values were 15.8 µM for butein compared to 29.9 µM for (S)-butin [1].

DPPH IC50 vs. Butein
Head-to-head
(S)-Butin IC50 29.9 μM Butein 15.8 μM
Butein more potent in cell-free antioxidant assay
Nrf2 pathway engagement may differ in cell models
Ferroptosis Antioxidant Mechanisms Cell Death

In Vivo Anti-Diabetic and Cardioprotective Effects

Butin has demonstrated unique in vivo protective effects that are not commonly reported for its close analogs. In a mouse model of diabetes-induced myocardial injury, oral administration of butin at 10-40 mg/kg twice daily for 15 days significantly improved cardiac function and reduced infarct size [1]. In a separate rat model of diabetes, butin at 25 and 50 mg/kg restored biochemical parameters and preserved pancreatic histopathology, with molecular docking revealing strong binding to targets like caspase-3 and NF-κB [2].

In Vivo Diabetic Model Response
Endpoint context
Improved cardiac function, reduced infarct area (mouse) Restored pancreatic histology (rat)
Supports cardiometabolic disease-model endpoint review
AMPK/GSK-3β/Nrf2 pathway implicated
Diabetes Cardiovascular In Vivo Pharmacology

Butin Research and Procurement Scenarios


Nrf2/HO-1/NF-κB Axis Modulation

For research targeting the Nrf2/HO-1 antioxidant defense system and NF-κB-mediated inflammation, butin is a validated probe. A 2025 study in Scientific Reports confirmed that butin effectively up-regulates the Nrf2/HO1 axis while reducing NF-κB expression in IL-1β-induced chondrocytes, providing a mechanistic basis for its use in osteoarthritis models [1]. This dual-modulation profile is a key differentiator from other flavonoids that may only act as simple antioxidants.

Cardiometabolic Disease Research with In Vivo Validation

Butin is uniquely positioned for in vivo studies of diabetic cardiomyopathy and associated oxidative stress. Preclinical evidence shows that oral administration of butin (10-40 mg/kg) in diabetic mice significantly improves cardiac function, reduces infarct size, and enhances antioxidant enzyme activity (GSH-px, GSH, SOD, CAT) [2]. A separate study validated its ability to restore biochemical balance and protect pancreatic tissue in alloxan-induced diabetic rats [3]. This body of in vivo evidence provides a strong rationale for its selection in cardiovascular and metabolic disease research.

Analytical Reference Standard for Method Development

Due to its superior stability compared to its tautomer butein in culture media, butin is the preferred reference standard for developing and validating analytical methods [4]. A validated chiral HPLC method exists to separate its R- and S-enantiomers, which display distinct optical properties [4]. For researchers quantifying flavonoids in plant extracts or biological matrices, or for those ensuring the purity of synthetic batches, butin's stability and established analytical profile make it a reliable choice for procurement as a reference standard.

Biotransformation for Value-Added Compounds

Butin can be efficiently produced from the more abundant and economical precursor, liquiritigenin, using a biotransformation-guided purification process [5]. This process utilizes Bacillus megaterium tyrosinase to catalyze hydroxylation, yielding a product with over 100-fold greater antioxidant activity than the starting material [5]. This pathway presents a viable and scalable alternative to direct isolation from natural sources, offering a procurement advantage for industrial biotechnology and natural product chemistry labs seeking cost-effective synthesis of high-value flavonoids.

Application
Selection Property
Validation Focus
Nrf2/HO-1/NF-κB pathway studies
Dual-pathway modulation context
Nrf2/HO-1 upregulation & NF-κB inhibition assays
Cardiometabolic disease-model research
In vivo model-response context
AMPK/GSK-3β/Nrf2 endpoint review
Chiral analytical reference standard
Stability in analytical matrices
Chiral HPLC enantiomer separation
Biotransformation-guided synthesis
Cost-effective production route
Scalability and antioxidant activity of product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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